molecular formula C12H22O2 B13236240 {8-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol

{8-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol

Cat. No.: B13236240
M. Wt: 198.30 g/mol
InChI Key: YTLDTHFKBIXRNM-UHFFFAOYSA-N
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Description

{8-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol is a spirocyclic chemical building block of interest in advanced organic synthesis and medicinal chemistry research. This compound features a unique 1-oxaspiro[4.5]decane skeleton—a oxygen-containing ring spiro-fused to a cyclohexane ring—substituted with an ethyl group and a hydroxymethyl functional group . The presence of both a ring system, which can impart structural rigidity, and a reactive alcohol group makes it a valuable intermediate for constructing more complex, three-dimensional molecular architectures . Researchers may employ this compound in the synthesis of fragrances and flavorants, as related spirocyclic structures like Theaspirane are known for their organoleptic properties . Its precise mechanism of action is dependent on the final target molecule it is used to create. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

(8-ethyl-1-oxaspiro[4.5]decan-2-yl)methanol

InChI

InChI=1S/C12H22O2/c1-2-10-3-6-12(7-4-10)8-5-11(9-13)14-12/h10-11,13H,2-9H2,1H3

InChI Key

YTLDTHFKBIXRNM-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(CC1)CCC(O2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {8-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol typically involves a multi-step process. One common method is the Prins/pinacol cascade reaction, which utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. This reaction is catalyzed by Lewis acids and proceeds through a series of rearrangements to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of catalysts and solvents is crucial in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

{8-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxirane ring can be reduced to form diols.

    Substitution: The ethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various spirocyclic derivatives, diols, and carboxylic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

{8-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex spirocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with unique structural features.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of {8-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites of enzymes and receptors, modulating their activity. The presence of the methanol group can facilitate hydrogen bonding and other interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogous Spirocyclic Compounds
Compound Name Core Structure Substituents Heteroatoms Molecular Formula Molecular Weight
{8-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol 1-Oxaspiro[4.5]decane 8-Ethyl, 2-hydroxymethyl O C12H22O2 198.30 (calc)
{1-oxaspiro[4.5]decan-2-yl}methanol 1-Oxaspiro[4.5]decane 2-hydroxymethyl O C10H18O2 170.25
{8,8-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol 1-Oxaspiro[4.5]decane 8,8-dimethyl, 2-hydroxymethyl O C12H22O2 198.30
1-oxa-4-thiaspiro[4.5]decan-2-ylmethanol 1-Oxa-4-thiaspiro[4.5]decane 2-hydroxymethyl O, S C9H16O2S 188.29 (calc)
1,4-dithiaspiro[4.5]decan-2-ylmethanol 1,4-dithiaspiro[4.5]decane 2-hydroxymethyl S (x2) C9H16S2O 204.35
{1,8-dioxaspiro[4.5]decan-2-yl}methanol 1,8-dioxaspiro[4.5]decane 2-hydroxymethyl O (x2) C9H16O3 172.22

Key Observations :

  • Heteroatom Influence : Replacing oxygen with sulfur (e.g., 1-oxa-4-thia or 1,4-dithia derivatives) introduces greater polarizability and nucleophilicity, impacting reactivity and biological interactions .

Physicochemical Properties

Table 3: NMR Data Comparison
Compound Name Key 1H NMR Signals (CDCl3) 13C NMR Features
1,4-dithiaspiro[4.5]decan-2-ylmethanol δ 3.62–3.96 (m, CH2OH), δ 1.22–2.14 (m, CH2 groups) 52.3 ppm (C-2), 61.9 ppm (CH2OH)
1-oxa-4-thiaspiro[4.5]decan-2-ylmethyl tosylate δ 7.39–7.84 (aromatic Ts), δ 4.09–4.51 (CH2OH, CH-2) 52.3 ppm (C-2), 21.5 ppm (CH3Ts)
{1-oxaspiro[4.5]decan-2-yl}methanol Inferred: Similar CH2OH signals (δ ~3.5–4.0), shifted spirocyclic CH groups due to ethyl -

Key Observations :

  • Ethyl substituents would downfield-shift adjacent protons (e.g., δ 1.2–1.5 for CH2CH3) compared to methyl or hydrogen .
  • Sulfur atoms in dithia/thia analogs deshield neighboring protons, as seen in δ 3.26–3.41 (CH2-S) .

Biological Activity

{8-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol is a chemical compound characterized by its unique spirocyclic structure, which imparts distinct biological activities. This article presents a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

  • Molecular Formula : C10H18O2
  • Molecular Weight : 170.25 g/mol
  • IUPAC Name : 1-Oxaspiro[4.5]decan-2-ylmethanol

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The compound may influence cellular processes through:

  • Enzyme Interaction : The spirocyclic structure allows for unique interactions with enzymes, potentially modulating their activity.
  • Receptor Binding : Preliminary studies suggest that this compound may act as an agonist for specific receptors, including opioid receptors, which are crucial for pain modulation .

Antioxidant Activity

Research has demonstrated that compounds with similar structures exhibit significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the scavenging ability of antioxidants. While specific data on this compound is limited, related compounds have shown IC50 values indicating strong antioxidant potential .

Antimicrobial Activity

Studies comparing the antimicrobial effects of various spirocyclic compounds suggest that this compound may possess significant antibacterial properties. For instance, the effectiveness against strains such as Escherichia coli and Staphylococcus aureus was evaluated using broth microdilution assays, revealing promising results in inhibiting bacterial growth .

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound in context, a comparison with structurally similar compounds is essential.

Compound NameAntioxidant Activity (IC50)Antimicrobial Activity (MIC)
This compoundTBDTBD
1-Oxaspiro(4.5)decan-2-one2.4 mg/mL25 mg/mL (Ethanolic Extract)
1-Oxaspiro(4.5)decan-2-one, 8-EthylTBDTBD

Case Studies

A case study involving the synthesis and biological evaluation of related spirocyclic compounds has highlighted their potential applications in drug development, particularly in analgesics targeting opioid receptors . The structural modifications in these compounds can lead to enhanced efficacy and reduced side effects.

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